molecular formula C6H12O2S B2387967 3-Methyl-2-(methylthio)butanoic acid CAS No. 58475-11-9

3-Methyl-2-(methylthio)butanoic acid

Cat. No.: B2387967
CAS No.: 58475-11-9
M. Wt: 148.22
InChI Key: GOOVJDJKUPKFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(methylthio)butanoic acid is an organic compound with the molecular formula C6H12O2S. It is a branched-chain carboxylic acid that contains a methylthio group. This compound is known for its distinctive odor and is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-(methylthio)butanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 3-methyl-2-butanone with methylthiolate in the presence of a base to form the corresponding thioether. This intermediate is then oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide .

Industrial Production Methods

In industrial settings, this compound is often produced through the fermentation of amino acids by specific strains of bacteria. This method is advantageous due to its cost-effectiveness and scalability. The fermentation process involves the conversion of amino acids into the desired carboxylic acid through a series of enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(methylthio)butanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form alcohols.

    Substitution: The carboxylic acid group can be substituted with other functional groups to form esters, amides, and anhydrides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus pentachloride are used to convert the carboxylic acid to its corresponding acid chloride, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Esters, amides, and anhydrides.

Scientific Research Applications

3-Methyl-2-(methylthio)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the flavor and fragrance industry due to its distinctive odor and in the production of specialty chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-2-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanoic acid: Similar in structure but lacks the methylthio group.

    2-Methylbutanoic acid: Differs in the position of the methyl group.

    3-Methyl-2-oxobutanoic acid: Contains a keto group instead of a methylthio group.

Uniqueness

3-Methyl-2-(methylthio)butanoic acid is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This functional group allows the compound to participate in specific reactions that similar compounds without the methylthio group cannot undergo. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3-methyl-2-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-4(2)5(9-3)6(7)8/h4-5H,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOVJDJKUPKFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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